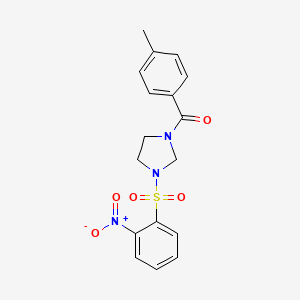
1-(4-METHYLBENZOYL)-3-(2-NITROBENZENESULFONYL)IMIDAZOLIDINE
Overview
Description
1-(4-METHYLBENZOYL)-3-(2-NITROBENZENESULFONYL)IMIDAZOLIDINE is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
The synthesis of 1-(4-METHYLBENZOYL)-3-(2-NITROBENZENESULFONYL)IMIDAZOLIDINE typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Preparation of 4-METHYLBENZOYL chloride: This is achieved by reacting 4-methylbenzoic acid with thionyl chloride.
Preparation of 2-NITROBENZENESULFONYL chloride: This involves the reaction of 2-nitrobenzenesulfonic acid with chlorinating agents like phosphorus pentachloride.
Formation of the imidazolidine ring: The final step involves the reaction of the prepared intermediates with imidazolidine under controlled conditions to form the target compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(4-METHYLBENZOYL)-3-(2-NITROBENZENESULFONYL)IMIDAZOLIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-METHYLBENZOYL)-3-(2-NITROBENZENESULFONYL)IMIDAZOLIDINE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-METHYLBENZOYL)-3-(2-NITROBENZENESULFONYL)IMIDAZOLIDINE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in reactions with nucleophiles, affecting cellular pathways.
Comparison with Similar Compounds
1-(4-METHYLBENZOYL)-3-(2-NITROBENZENESULFONYL)IMIDAZOLIDINE can be compared with similar compounds such as:
4-METHYL-1-[2-(2-NITROBENZENESULFONYL)BENZOYL]PIPERIDINE: This compound has a similar structure but with a piperidine ring instead of an imidazolidine ring.
4-METHYL-1-(2-NITROBENZENESULFONYL)PIPERIDINE: Another similar compound with a piperidine ring and a nitrobenzenesulfonyl group.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-methylphenyl)-[3-(2-nitrophenyl)sulfonylimidazolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-13-6-8-14(9-7-13)17(21)18-10-11-19(12-18)26(24,25)16-5-3-2-4-15(16)20(22)23/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSLUUWFUQXMBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


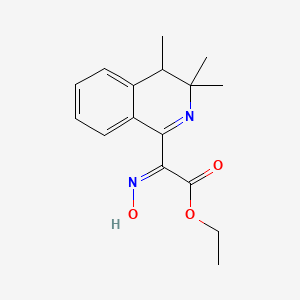

![3-{N'-[(1E)-1-(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDROQUINOLIN-3-YL)ETHYLIDENE]HYDRAZINECARBONYL}PROPANOIC ACID](/img/structure/B3722982.png)
![5-[(2-methyl-1H-indol-3-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3722988.png)

![2-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B3723000.png)
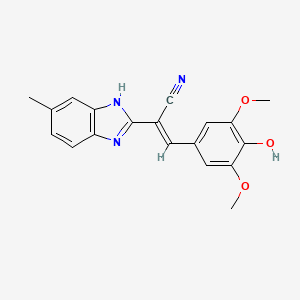
![2-methoxybenzaldehyde [5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3723009.png)
![2,4-Dihydroxybenzaldehyde [5-(trifluoromethyl)pyridin-2-yl]hydrazone](/img/structure/B3723014.png)
![3-nitrobenzaldehyde [5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3723025.png)
![2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinazolinol](/img/structure/B3723039.png)
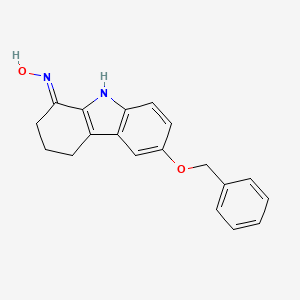
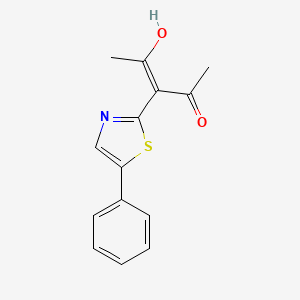
![4-BROMO-N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B3723068.png)
